Denbufylline exerts its effects by increasing cAMP levels. The diagram below outlines the core signaling pathway affected by PDE4 inhibition.
Core signaling pathway of PDE4 inhibition by this compound
The effects of this pathway have been demonstrated in various experimental models:
Neuronal Excitability (in vitro)
Anti-inflammatory Effects (in vitro & ex vivo)
Bone Metabolism (in vivo)
This compound has been explored for several therapeutic applications based on its mechanism, but its development was discontinued. The table below compares it with other PDE4 inhibitors.
| Inhibitor | Selectivity | Key Research Findings | Development Status |
|---|---|---|---|
| This compound | PDE4 (Xanthine) | Prevented bone loss in rats; reduced TNF-α in lupus model; enhanced hippocampal excitability [3] [1] [2]. | Development discontinued, partly due to poor pharmacokinetics [4]. |
| Rolipram | PDE4 | Well-characterized; used extensively as a research tool; effective in animal models of depression and inflammation; but causes emesis [5] [3]. | Not approved; early clinical trials. |
| FCPR03 | PDE4 (PDE4B/D) | Preclinical studies show antidepressant-like effects in LPS-treated mice and no emesis in beagle dogs at effective doses [5]. | Preclinical research. |
| Apremilast | PDE4 | Approved for psoriatic arthritis and plaque psoriasis; demonstrates the clinical viability of PDE4 inhibition for inflammatory diseases [2] [6]. | Approved (FDA). |
| Roflumilast | PDE4 | Approved to reduce exacerbations in severe COPD; confirms the anti-inflammatory potential of PDE4 inhibition in the lungs [6]. | Approved (FDA). |
For research and development professionals, it is crucial to note the key limitations associated with this compound:
Denbufylline functions primarily as a selective inhibitor of a specific form of low-Km cAMP-specific phosphodiesterase 4 (PDE4) [1] [2]. This action increases cyclic adenosine monophosphate (cAMP) levels in cells, leading to various downstream effects.
The diagram below illustrates this core mechanism and its physiological consequences:
A key differentiator from classic xanthines like theophylline is this compound's significantly lower affinity for adenosine receptors [1] [2]. This property was intended to provide therapeutic benefits while avoiding adenosine-related side effects such as central nervous system stimulation, cardiac arrhythmias, and gastric hypersecretion.
Based on its mechanism, this compound was studied for several conditions as shown in the table below:
| Therapeutic Area | Proposed Effect / Rationale | Key Research Findings |
|---|---|---|
| Multi-infarct Dementia / Cognitive Impairment [3] [2] [4] | Increased cerebral blood flow and glucose utilization; modulation of neurotransmitter systems. | Animal studies showed increased cerebral blood flow and protection from ischemia-induced hippocampal cell loss [3]. A clinical trial reported a tendency for cognitive scores to improve, but the difference was not statistically significant [4]. |
| Respiratory Diseases (as a bronchodilator) [1] [5] | Relaxation of airway smooth muscle via increased cAMP. | Preclinical data indicated bronchodilatory properties [5]. Development for this use was not pursued, likely due to poor pharmacokinetics [1]. |
| Other Potential Effects [5] | Anti-inflammatory, anti-tumor, antioxidant. | These effects were noted in pre-clinical in-vitro or animal models, but were not the focus of clinical development [5]. |
The primary evidence for this compound's selectivity comes from in vitro enzymatic assays. The following methodology is adapted from foundational studies [2].
The table below summarizes quantitative data from these critical experiments [1] [2]:
| Parameter | This compound | Theophylline | IBMX |
|---|---|---|---|
| PDE4 Inhibition (IC₅₀) | 0.8 - 1.9 µM (selective) | ~150 µM (non-selective) | ~9-14 µM (non-selective) |
| Adenosine A1 Receptor Affinity | Low (IC₅₀ ~20 µM) | High (IC₅₀ ~20 µM) | Moderate (IC₅₀ ~3.2 µM) |
| Key Differentiator | High PDE4 selectivity over adenosine receptor blockade. | Non-selective PDE inhibitor and potent adenosine receptor antagonist. | Relatively non-selective. |
This compound remains an experimental compound and never reached the market as an approved drug [6]. Its clinical development was halted, primarily due to poor pharmacokinetics, which would have hindered its practical use as a medicine [1]. It is currently available for purchase from chemical suppliers strictly for research purposes [5] [4].
Denbufylline exerts its effects by selectively inhibiting the PDE4 enzyme. The following diagram illustrates the core signaling pathway affected by PDE4 inhibition, which underpins its anti-inflammatory and other physiological effects.
This compound inhibits PDE4, preventing cAMP degradation and promoting downstream anti-inflammatory signaling.
The therapeutic potential of this compound is supported by specific preclinical experiments. The table below outlines the key methodologies from two pivotal studies.
| Study Focus | Experimental Model | Treatment Protocol | Key Outcome Measurements |
|---|
| Bone Loss Reduction [5] | In Vivo: Walker 256/S-bearing rats (model for cancer-associated bone loss). | Serial oral administrations of this compound. | • Bone mineral density (BMD) of femurs. • Histomorphometric analysis of osteoclast and osteoblast numbers per trabecular surface. | | Cytokine Inhibition [6] | Ex Vivo: Human basophil-enriched preparations from venous blood (5-15% purity, further purified to ≥90%). | Cells pre-incubated with this compound (15-30 min) before activation. | • Cytokine levels: IL-4 and IL-13 in supernatant after 4h and 20-24h, measured by ELISA. • Histamine release in supernatant, measured by fluorometric assay. |
The following diagram maps the logical flow of a typical in vitro cytokine inhibition study, as described for human basophils.
Generalized workflow for evaluating this compound's effect on cytokine and histamine release from human basophils.
This compound is one of many compounds investigated for PDE4 inhibition. The table below compares it with other PDE4 inhibitors for context.
| Inhibitor Name | Status | Key Characteristics / Indications |
|---|---|---|
| This compound | Preclinical Research | Studied for bone loss, neuroinflammation, and basophil-mediated allergy [5] [6] [7]. |
| Rolipram | Prototype (Discontinued) | First selective PDE4 inhibitor; anti-inflammatory efficacy limited by nausea and emesis [1] [2]. |
| Roflumilast | Approved Drug | For severe COPD; demonstrates class side effects (nausea, diarrhea, weight loss) but has a better therapeutic index [8] [1]. |
| Apremilast | Approved Drug | For psoriatic arthritis and plaque psoriasis; oral administration with a manageable side effect profile [8] [1]. |
A significant challenge in developing PDE4 inhibitors has been their narrow therapeutic index, primarily due to mechanism-based side effects like nausea and emesis, which are linked to the inhibition of the PDE4D subtype [1] [9]. Newer strategies aim to develop inhaled inhibitors or subtype-selective inhibitors (e.g., for PDE4B) to improve the therapeutic window [9].
It is important to note that This compound remains a research compound and has not been approved for clinical use. While it has shown promise in preclinical models, its development may have been limited by the class-wide challenge of side effects common to PDE4 inhibitors.
Current research in the PDE4 field is focused on:
The table below summarizes the core identity and pharmacological profile of this compound.
| Property | Description |
|---|---|
| Molecular Type | Small molecule, N-methylated xanthine derivative [1] |
| Molecular Weight | 320.18 Da [1] |
| Primary Target | Phosphodiesterase-4 (PDE4) family [1] [2] |
| Key Isozymes Targeted | PDE4A, PDE4B, PDE4D [1] |
| Adenosine Receptor Affinity | Low/negligible (a key differentiator from early xanthines like theophylline) [2] |
| Reported Development Status | Discontinued [2] |
This compound's pharmacological profile is defined by its potent inhibition of PDE4 and the resulting functional effects in various tissue and disease models.
Table 1: Functional Effects in Experimental Models
| Experimental Model | Observed Effect | Reported Potency (EC50/IC50 or Effective Concentration) | Citation |
|---|---|---|---|
| Guinea Pig Hippocampus (in vitro) | Increased neuronal excitability & population spike amplitude | EC50 = 0.76 µM; Significant effects at ≤ 300 nM [3] | |
| MRL/lpr Lupus-Prone Mouse Model (in vivo) | Reduced disease progression (decreased proteinuria, increased survival) | Used at experimental doses; less effective than PDE4 inhibitor NCS 613 [4] | |
| Guinea Pig Trachea (in vitro) | Potentiated relaxant responses to nonadrenergic, noncholinergic (NANC) nerve stimulation and a nitric oxide (NO) donor | Effective at 3 µM and 10 µM [5] |
Table 2: Selectivity and Binding Profile
| Parameter | Detail | Citation |
|---|---|---|
| PDE4 Selectivity | Selective PDE4 inhibitor; first xanthine derivative identified with negligible adenosine antagonism [2] | |
| Adenosine Receptor Binding (Rat Brain) | A1 IC50 = 20 µM; A2 IC50 = 46 µM (significantly higher than its PDE4 IC50, indicating good selectivity) [2] | |
| PDE4 Isozyme Inhibition | Reported to selectively inhibit a low KM, Ca2+/calmodulin-independent PDE4 isozyme [3] |
The key findings on this compound are derived from several core experimental methodologies.
This compound exerts its effects by selectively inhibiting the PDE4 enzyme. The following diagram illustrates the core signaling pathway affected by this mechanism, particularly in neurons and inflammatory cells.
This compound inhibits PDE4, increasing cAMP levels and downstream activity [3] [4].
A 1999 double-blind, placebo-controlled study investigated the efficacy of Denbufylline for cognitive dysfunction in dementia. Key details and results are summarized in the table below [1].
| Aspect | Details |
|---|---|
| Study Design | Randomized, double-blind, placebo-controlled; 16-week treatment after 4-week placebo run-in [1]. |
| Participants | 336 patients with dementia (110 with vascular/mixed dementia, 226 with Alzheimer's type) [1]. |
| Intervention | This compound (25 mg, 50 mg, or 100 mg) or placebo, given twice daily [1]. |
| Primary Outcomes | Mini-Mental State Examination (MMSE) & Wechsler Memory Test digit substitution subtest (DSST) [1]. |
| Key Efficacy Findings | • MMSE Score: Higher but not statistically significant vs. placebo; no dose-effect observed [1]. • DSST Score: No significant difference vs. placebo [1]. • Responder Analysis: 67% of this compound group vs. 46% of placebo group showed MMSE improvement (p < 0.05) [1]. | | Safety & Tolerability | No major adverse events ascribed to this compound; 68% of patients completed the study [1]. | | Conclusion | this compound was not deemed efficacious for Alzheimer's or vascular dementia, despite a trend toward improvement [1]. |
This compound is a xanthine derivative with a mechanism of action distinct from other drugs in its class [2].
The following diagram illustrates the proposed signaling pathway and mechanism of action for this compound.
This compound inhibits PDE4, preventing cAMP breakdown and potentiating its cellular effects.
The older clinical study did not show significant efficacy, but this compound's specific PDE4 inhibition presents a biologically plausible mechanism. Future research could explore several areas:
The primary source of clinical data for Denbufylline in dementia is a double-blind, controlled study published in 1999 [1]. The key design elements and outcomes are summarized below.
Table 1: Key Design of the this compound Clinical Trial [1]
| Aspect | Detail |
|---|---|
| Objective | Evaluate cognitive efficacy in vascular/mixed dementia (VD) and Alzheimer's type (DAT) |
| Study Design | Randomized, double-blind, placebo-controlled |
| Patients | 336 total (110 with VD; 226 with DAT) |
| Treatment Groups | This compound (25 mg, 50 mg, or 100 mg) or Placebo, twice daily for 16 weeks |
| Prior Phase | 4-week single-blind placebo run-in period |
| Completion Rate | 68% of patients completed the study |
| Primary Outcomes | Mini-Mental State Examination (MMSE), Digit Symbol Substitution Test (DSST) |
Table 2: Efficacy and Safety Outcomes [1]
| Outcome Category | Finding |
|---|---|
| MMSE Score | Higher scores in all this compound groups vs. placebo at endpoint; differences were not statistically significant. |
| Dose Response | No clear dose-effect relationship observed. |
| Responder Analysis | 67% of this compound patients showed MMSE improvement vs. 46% on placebo (p < 0.05). |
| DSST Performance | No significant difference from placebo. |
| Diagnosis Subgroup | Responses in VD patients were similar to those in DAT patients. |
| Safety Profile | No major adverse events were attributed to this compound. |
| Overall Conclusion | This compound was not deemed efficacious for DAT or VD, though it showed a non-significant trend toward improvement [1]. |
The 1999 trial did not establish this compound's efficacy, but its exploration can be refined using contemporary research frameworks.
Modern drug discovery can leverage in silico screening to predict a compound's potential. This approach uses gene expression data from cognitively enhanced versus control animal brains to create a "signaling pathway cloud" – a biological fingerprint of enhanced cognition [2]. Potential drugs, including this compound, can be ranked based on their ability to mimic this pathway activation profile, prioritizing candidates for costly pre-clinical and clinical trials [2].
Well-characterized animal models are crucial for studying dementia mechanisms and evaluating therapeutics. The cuprizone (CPZ)-induced demyelination mouse model is a relevant tool for investigating cognitive deficits related to impaired hippocampal neurogenesis, a process linked to memory formation [3]. The protocol involves feeding mice a CPZ diet to induce demyelination, followed by behavioral tests and tissue analysis to assess neurogenesis and neuronal development [3]. Other models, such as genetic models for Alzheimer's disease, are also extensively used and detailed in specialized resources [4].
Lithium, a known cognitive enhancer, provides a template for understanding multi-target mechanisms. It inhibits Glycogen Synthase Kinase-3 (GSK-3), a key enzyme implicated in dementia pathology [5]. GSK-3 inhibition leads to a cascade of neuroprotective effects, including enhanced neurogenesis (via Wnt/β-catenin), synaptic maintenance (via CREB/BDNF), and reduced oxidative stress (via Nrf2) and inflammation [5]. If this compound's mechanism intersects with these pathways, it could suggest a broader neuroprotective role.
The diagram below illustrates this multi-target mechanism, which serves as a reference for investigating other potential cognitive enhancers like this compound.
Multi-target neuroprotective mechanisms of lithium as a reference for dementia therapeutic research.
The existing clinical evidence for this compound in dementia is limited and does not support its efficacy [1]. However, the compound's history suggests it may have underlying biological activity worthy of re-examination with modern tools.
For researchers, the path forward would involve:
The table below summarizes the key quantitative findings from the primary preclinical study on Denbufylline.
| Parameter | Value / Finding | Experimental Context |
|---|---|---|
| EC₅₀ for population spike increase | 0.76 μM [1] | Guinea pig hippocampal slices, in vitro [1] |
| Comparison to IBMX EC₅₀ | 1.04 μM (IBMX was less potent at low concentrations) [1] | Guinea pig hippocampal slices, in vitro [1] |
| Effect on membrane potential | Depolarization of 2–5 mV [1] | Intracellular recordings from CA1 pyramidal cells [1] |
| Effect on input resistance | Increase of 10–20% [1] | Intracellular recordings from CA1 pyramidal cells [1] |
| Key observed effect | Blocked accommodation of action potential trains [1] | Current injection in CA1 pyramidal cells [1] |
The core findings on this compound are derived from the following experimental methodology [1]:
The study suggests that this compound enhances synaptic transmission by inhibiting a specific phosphodiesterase isozyme, leading to increased levels of a key cellular messenger. The diagram below illustrates this proposed mechanism.
Proposed mechanism of this compound action via PDE inhibition and cAMP signaling [1].
It is important to interpret the above data with the following context:
The following diagram illustrates the primary signaling pathway through which denbufylline increases neuronal excitability.
This elevation of cAMP leads to several cellular changes that enhance excitability, as detailed in the table below.
| Observed Effect | Experimental Measurement | Proposed Underlying Mechanism |
|---|---|---|
| Increased Population Spike Amplitude | Concentration-dependent increase in CA1 population spike amplitude (EC~50~ = 0.76 µM) [1] | Enhanced synaptic transmission due to cAMP accumulation in pre- and/or postsynaptic neurons [1] |
| Postsynaptic Depolarization | Small depolarization (2–5 mV) in CA1 pyramidal cells [1] | Increased membrane input resistance (10–20%), making the neuron more responsive to excitatory input [1] |
| Reduced Spike Accommodation | Blockade of action potential accommodation during sustained depolarization [1] | cAMP/PKA-mediated modulation of ion channels (e.g., potassium channels) that control firing patterns [1] |
The experimental evidence for this compound's effects is largely derived from in vitro electrophysiology studies on guinea pig hippocampus. The table below summarizes the quantitative findings.
| Experimental Parameter | Result for this compound | Context / Comparison |
|---|---|---|
| Potency (EC~50~) | 0.76 µM [1] | The non-selective PDE inhibitor IBMX had an EC~50~ of 1.04 µM [1] |
| Relative Potency at Low Concentrations | Significantly more potent than IBMX at concentrations ≤ 300 nM [1] | Suggests high affinity for its target isozyme at low concentrations [1] |
| Effective Test Concentration | 300 nM [1] | This concentration was used for detailed intracellular recordings [1] |
| Target Enzyme | Low K~M~, Ca²⁺/calmodulin-independent cAMP-PDE (PDE4) [1] [2] | This compound is a selective PDE IV inhibitor [2] |
The foundational findings on this compound are based on the following methodology [1]:
The workflow of this protocol is summarized in the following diagram:
The table below summarizes the core identifying and chemical information for Denbufylline:
| Property | Description |
|---|---|
| Generic Name | This compound [1] |
| Synonym | BRL 30892 [1] [2] |
| CAS Number | 57076-71-8 [1] [3] |
| Molecular Formula | C₁₆H₂₄N₄O₃ [1] [3] |
| Molecular Weight | 320.39 g/mol [3] |
| Mechanism of Action | Selective Phosphodiesterase-4 (PDE4) inhibitor [1] [2] |
| Drug Status | Experimental [1] |
This compound is classified as a small molecule drug and an experimental PDE4 inhibitor [1]. This mechanism means it works by preventing the breakdown of the intracellular second messenger, cyclic AMP (cAMP). Increased cAMP levels lead to various downstream effects, including vasodilation of cerebral vessels and activation of the hypothalamic-pituitary-adrenal (HPA) axis [3].
The table below summarizes the key biological targets and observed effects of this compound based on available literature:
| Target/Area | Observed Effect or Finding |
|---|---|
| PDE4 Enzyme Family (PDE4A, PDE4B, PDE4D) [1] | Primary molecular target; inhibition elevates cAMP [1]. |
| Central Nervous System | Increased hypothalamic cAMP, CRH, and plasma ACTH/corticosterone in animals [3]. |
| Cerebral Vasculature | Promotes vasodilation, potentially improving blood flow in the brain [3]. |
| Clinical Trials (Dementia) | No significant improvement over placebo in patients with Alzheimer's disease or vascular dementia [3]. |
The relationship between this compound's molecular action and its observed physiological effects can be visualized through the following signaling pathway:
This compound inhibits PDE4, increasing cAMP levels to activate physiological responses.
Based on the available data, here are the primary limitations in current research:
The table below summarizes the core identity and pharmacological data for this compound.
| Profile Aspect | Details |
|---|---|
| Drug Status | Experimental [1] |
| Chemical Identifiers | • CAS Number: 57076-71-8 • UNII: 04B949KO6F • Molecular Formula: C16H24N4O3 • Molecular Weight: 320.18 Da [1] | | Mechanism of Action | Selective inhibitor of Phosphodiesterase 4 (PDE4) isoenzymes (PDE4A, PDE4B, PDE4D) [1] [2] | | Key Characteristics | • Xanthine derivative without significant adenosine receptor antagonism [2] • 10-100 times more potent than Pentoxifylline in improving blood cell deformability and reducing blood viscosity in a rat model [3] | | Therapeutic Effects (Preclinical) | • Reduces whole blood viscosity [3] • Increases deformability (filterability) of red and white blood cells [3] | | Development History | Development was discontinued due to poor pharmacokinetic properties [2] |
This compound is a significant early-stage selective PDE4 inhibitor. Its development was an important step in creating xanthine-based drugs that avoid the side effects associated with older compounds in this class [2].
The following diagram illustrates this compound's primary pharmacological target and downstream cellular effects based on the information available.
This diagram outlines this compound's primary action: inhibiting PDE4 to increase intracellular cAMP, leading to key physiological effects. The improved blood rheology is a directly observed effect in preclinical models [3], while smooth muscle relaxation and anti-inflammatory effects are inferred from the established consequences of PDE4 inhibition.
The search results confirm that this compound is no longer in active development, which limits the availability of public, in-depth data [2]. The following specific information you requested is not available in the current search results:
Buccal drug delivery represents a promising alternative to conventional oral administration by utilizing the buccal mucosal membrane lining the oral cavity as a site for drug absorption. This route offers significant advantages including avoidance of first-pass metabolism, improved bioavailability for certain drugs, and enhanced patient compliance due to ease of administration and non-invasiveness [1]. The buccal region is particularly attractive for sustained drug delivery applications due to its relatively immobile mucosa and rich vascular supply that facilitates direct entry of drug molecules into the systemic circulation.
The denbufylline buccal delivery system represents an innovative approach to overcoming the challenges associated with administering hydrophobic drugs via this route. This compound, a hydrophobic drug substance, presents significant formulation challenges due to its poor water solubility, which can limit absorption across the buccal mucosa. The development of a specialized hydrogel-based delivery system addresses these limitations through advanced biomaterials and formulation strategies that enhance drug loading, release kinetics, and mucosal adhesion [2] [3].
The this compound buccal delivery system employs several key components that collectively contribute to its functionality:
Palmitoyl Glycol Chitosan (GCP): This modified chitosan derivative serves as the primary polymer matrix. The palmitoyl groups introduce hydrophobic character to the polymer, enabling enhanced compatibility with the hydrophobic drug this compound. Three variants with diminished hydrophobicity (GCP12 > GCP11 > GCP21) were synthesized and characterized using ¹H nuclear magnetic resonance to confirm the degree of substitution [2] [3].
This compound: This model hydrophobic drug possesses physicochemical characteristics that make it challenging to deliver via mucosal routes. Its molecular structure and lipophilic nature necessitate specialized formulation approaches to achieve adequate buccal absorption and sustained release profiles.
Sodium Glycodeoxycholate (GDC): This bile salt derivative functions as a penetration enhancer by transiently altering the barrier properties of the buccal mucosa. GDC operates through multiple mechanisms including membrane fluidization and extraction of membrane components, thereby facilitating improved drug permeation across the buccal epithelium [2] [3].
Carbopol 974NF: This commercial polymer served as a control material in comparative studies, representing conventional mucoadhesive approaches for buccal drug delivery [2].
Polymer Dispersion Preparation:
Drug Incorporation:
Freeze-Drying Process:
Storage Conditions:
Objective: To evaluate the water uptake capacity and erosion behavior of the GCP hydrogels, which directly influence drug release kinetics and mucoadhesive performance.
Protocol:
Expected Results: this compound reduces porosity, erosion, and hydration of the gels, while GDC increases hydration and erosion parameters [2].
Objective: To quantify the adhesive strength between the hydrogel formulations and buccal mucosal tissue.
Protocol:
Expected Results: All GCP gels demonstrate mucoadhesive properties but less than control CP tablets [2].
Objective: To visualize the internal architecture and porosity of the hydrogels using scanning electron microscopy.
Protocol:
Expected Results: this compound reduces porosity while GDC creates more open porous structures [2].
Objective: To evaluate the buccal absorption and sustained release characteristics of this compound from the optimized GCP formulations.
Protocol:
Objective: To develop a specific and sensitive method for quantifying this compound concentrations in plasma samples.
Protocol:
Expected Results: this compound is detected 0.5 hours after dosing with the GCP12 formulation and delivery is sustained for at least 5 hours after dosing. In comparison, delivery from the CP tablets is not sustained and is first detected 1 hour after dosing [2].
Objective: To calculate pharmacokinetic parameters that characterize the buccal absorption of this compound from the different formulations.
Protocol:
Table 2: Comparative performance of this compound buccal delivery systems
| Formulation | Mucoadhesive Strength (N) | Hydration Capacity (%) | Erosion Rate (%/h) | Tₘₐₓ (h) | Sustained Release Duration (h) |
|---|---|---|---|---|---|
| GCP12 with this compound and GDC | Moderate | 150-200% | 15-20% | 0.5 | ≥5 |
| Carbopol 974NF Control | High | 300-400% | 25-35% | 1.0 | <3 |
The this compound buccal delivery system operates through multiple coordinated mechanisms that enable sustained release and enhanced permeation across the buccal mucosa. The palmitoyl glycol chitosan matrix provides a hydrophobic environment that facilitates partitioning of the hydrophobic drug this compound, while the freeze-drying process creates a porous architecture that controls water penetration and subsequent drug release. The incorporation of sodium glycodeoxycholate as a penetration enhancer modifies the barrier properties of the buccal epithelium through interactions with membrane components, thereby facilitating transcellular transport of this compound.
The drug release kinetics from the GCP hydrogels follow a combination of diffusion-controlled and erosion-mediated mechanisms. Initially, hydration of the polymer matrix creates water-filled pores through which dissolved drug molecules diffuse. As hydration progresses, the polymer chains undergo gradual relaxation and dissolution, leading to continuous erosion of the matrix and further release of incorporated drug. The sustained release profile observed with the GCP12 formulation (up to 5 hours) suggests predominant diffusion-controlled mechanism in the initial phase followed by erosion-mediated release in the later stages.
Diagram 1: Drug release and absorption mechanisms from this compound buccal hydrogels
Inadequate Mucoadhesion:
Rapid Drug Release:
Poor Drug Permeation:
When developing buccal drug delivery systems for human application, several regulatory aspects must be addressed:
The this compound buccal delivery system utilizing physically cross-linked palmitoyl glycol chitosan hydrogels represents a promising platform for sustained delivery of hydrophobic drugs via the buccal route. The optimized GCP12 formulation demonstrated faster onset (0.5 hours) and prolonged duration (≥5 hours) of drug delivery compared to conventional Carbopol-based systems. The incorporation of sodium glycodeoxycholate as a penetration enhancer further improved the system's performance by increasing hydration and erosion rates, thereby facilitating drug release and permeation.
Future development efforts should focus on further optimization of the polymer composition to enhance mucoadhesive properties without compromising the sustained release characteristics. Additionally, clinical translation of this technology will require comprehensive safety assessment of repeated application on buccal mucosa and demonstration of consistent performance in human subjects. The modular nature of this platform technology also allows for adaptation to other hydrophobic drugs facing similar delivery challenges, potentially expanding its applications beyond this compound.
Denbufylline is a selective phosphodiesterase 4 (PDE4) inhibitor investigated for potential therapeutic applications. Its development has been challenged by poor pharmacokinetics, making it an ideal candidate for formulation into a sustained-release delivery system. [1] Hydrogels offer a solution to these challenges by providing a controlled release matrix that can enhance bioavailability, reduce dosing frequency, and improve patient compliance.
The buccal route is particularly advantageous for systemic drug delivery, as it avoids hepatic first-pass metabolism and gastrointestinal degradation. Palmitoyl glycol chitosan (GCP) hydrogels have been successfully evaluated as physically cross-linked, mucoadhesive systems for the sustained buccal delivery of hydrophobic drugs like this compound. [2] [3] These systems form a controlled release matrix that can enhance bioavailability and improve patient compliance.
This protocol outlines the preparation of a sustained-release this compound hydrogel based on the formulation from the literature. [2] [3]
Step 1: Dispersion Preparation
Step 2: Freeze-Drying (Lyophilization)
Step 3: Post-processing
To ensure the quality and performance of the developed hydrogel, a series of characterization tests must be conducted. The following workflow outlines the key experimental stages.
Protocol 1: Hydration and Swelling Studies
Protocol 2: Erosion Testing
Protocol 3: Morphological Analysis by Scanning Electron Microscopy (SEM)
Protocol 4: Mucoadhesion Strength Testing
Protocol 5: In Vitro Drug Release Study
Protocol 6: Ex Vivo Buccal Permeation Study
The table below summarizes key quantitative findings from the study on GCP hydrogels for this compound delivery. [2] [3]
Table 1: Summary of Experimental Data for this compound-Loaded GCP Hydrogels
| Formulation Component / Property | Effect / Value | Experimental Context |
|---|---|---|
| GCP12 : this compound : GDC Ratio | 20 : 12 : 1.5 | Optimized formulation for sustained buccal delivery. [2] |
| This compound Detection (In Vivo) | 0.5 hours | First detected in plasma after buccal administration in rabbits. [2] |
| Sustained Release Duration (In Vivo) | At least 5 hours | Delivery was sustained for this period from GCP12 formulation. [2] |
| Effect of this compound | Reduces porosity, erosion, and hydration | Observed during hydrogel characterization. [2] |
| Effect of GDC | Increases hydration and erosion | Observed during hydrogel characterization. [2] |
| Mucoadhesion | Less than Carbopol 974NF | All GCP gels were mucoadhesive but lower than the control polymer. [2] |
The ultimate validation of the delivery system's efficacy comes from in vivo studies. The following diagram conceptualizes the drug's journey from the hydrogel to systemic circulation.
Protocol 7: In Vivo Pharmacokinetic Study in Rabbit Buccal Model
The application of palmitoyl glycol chitosan-based hydrogels presents a viable and effective strategy for the sustained buccal delivery of this compound. The protocols outlined herein provide a comprehensive framework for the formulation, characterization, and evaluation of this drug delivery system. The provided data demonstrates the system's ability to sustain drug release for over 5 hours in vivo, addressing the pharmacokinetic limitations of this compound. Further optimization and rigorous toxicological studies are recommended before clinical translation.
Denbufylline is an experimental small molecule and a selective phosphodiesterase 4 (PDE4) inhibitor [1] [2]. The need for a robust, sensitive, and accurate High-Performance Liquid Chromatography (HPLC) method is critical for supporting pharmacokinetic studies and therapeutic drug monitoring during clinical development. This document outlines a detailed protocol for quantifying this compound in human plasma, adapted from a validated method for a similar small molecule drug and general HPLC principles [3] [4] [5].
The following diagram illustrates the complete experimental workflow for the sample preparation and analysis process.
3.1. Reagents and Chemicals
3.2. Instrumentation and Chromatographic Conditions This method is based on a reverse-phase HPLC setup. The core parameters are summarized below, with specific conditions adapted from a peer-reviewed method [3].
| Parameter | Specification | Notes |
|---|---|---|
| Column | Purospher STAR C-18 (4.6 mm x 150 mm, 5 µm) [3] | Other C18 columns with similar phase and dimensions can be tested. |
| Mobile Phase | Acetonitrile - Ammonium Formate (0.01 M, pH 2.7) (60:40, v/v) [3] | The pH of the aqueous buffer is critical for controlling retention and peak shape of ionizable analytes. |
| Flow Rate | 1.0 mL/min [3] | |
| Injection Volume | 10-100 µL | To be optimized based on sensitivity requirements. |
| Column Temperature | Ambient or controlled (e.g., 30-40°C) | |
| Detection | UV (Wavelength to be determined) or FLD (λ_ex/λ_em to be determined) |
3.3. Detailed Step-by-Step Protocol
Step 1: Mobile Phase Preparation
Step 2: Standard and Quality Control (QC) Sample Preparation
Step 3: Sample Preparation (Extraction) This is a critical step for removing interfering plasma matrix components.
Step 4: HPLC System Setup and Execution
Any developed HPLC method must be validated to ensure it is reliable and fit for its purpose. The following table summarizes the key parameters and target criteria based on international guidelines (ICH, USP) [7].
| Validation Parameter | Objective | Recommended Procedure & Acceptance Criteria |
|---|---|---|
| Specificity/Selectivity | To confirm the method can distinguish this compound and IS from interfering plasma components. | Analyze blank plasma from at least 6 different sources. No significant interference should be present at the retention times of the analyte and IS [7]. |
| Linearity & Range | To demonstrate the detector response is proportional to analyte concentration. | Analyze at least 5 non-zero calibration standards. A correlation coefficient (r) of ≥0.999 is desirable [3] [7]. |
| Accuracy | Closeness of the measured value to the true value. | Assess using QC samples at 3 concentrations (low, mid, high) with n≥5. Accuracy should be within ±15% of the nominal value (±20% at LLOQ) [7]. |
| Precision | Degree of scatter in a series of measurements. | Repeatability (Intra-day): n≥5 at 3 concentrations in one day. RSD < 15% (<20% at LLOQ). Intermediate Precision (Inter-day): Repeat over 3 days, different analysts/equipment. RSD < 15% [3] [7]. |
| Recovery | Efficiency of the extraction process. | Compare the analyte response of extracted QC samples to unextracted standards at the same concentration. Recovery should be consistent and precise [3]. |
| Limit of Quantification (LOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | The signal-to-noise ratio should be >10. Accuracy and Precision at LOQ should be within ±20% [7]. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | Evaluate impact of small changes in mobile phase pH (±0.1), organic composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min). The system suitability criteria should still be met [7]. |
Before each analytical run, system suitability should be verified to ensure the HPLC system is performing adequately. The following diagram outlines the logical decision process for this test.
Typical acceptance criteria for a system suitability test are [7]:
A successfully developed and validated method should yield a chromatogram with baseline resolution between this compound and the Internal Standard, with symmetric peak shapes. The calibration curve will be linear over the specified range, allowing for the accurate and precise quantification of this compound in subject plasma samples. This data can then be applied to:
This document outlines a biocatalytic method for the enantioselective synthesis of (-)-1,3-dibutyl-7-((2'R)-hydroxypropyl)-1H-purine-2,6(3H,7H)-dione, the (R)-hydroxy metabolite of denbufylline, using immobilized Lactobacillus kefiri DSM 20587 cells [1].
This compound is a xanthine derivative with various potential pharmacological activities [2]. The metabolite of interest contains a new chiral center, and its enantiopure form is required for rigorous pharmacological and toxicological evaluation. Traditional chemical synthesis often lacks the stereoselectivity required, necessitating a biocatalytic approach for high enantiomeric excess [1].
1.2.1 Preparation of Immobilized Biocatalyst
1.2.2 Biotransformation Procedure The following optimized protocol can be used for the synthesis [1]:
1.2.3 Analysis and Characterization of Product
The table below summarizes the key optimized reaction parameters and the expected outcomes from the procedure.
Table 1: Optimized Biotransformation Conditions and Results
| Parameter | Specification | Result / Note |
|---|---|---|
| Biocatalyst | Lactobacillus kefiri DSM 20587 | Immobilized in calcium alginate or carrageenan [1]. |
| Cosolvent | Dimethylsulfoxide (DMSO) | Acetonitrile was also tested but found to be less effective [1]. |
| Cosolvent Concentration | 7.5% (v/v) | Optimized for balance between substrate solubility and biocatalyst activity [1]. |
| Reported Yield | 96 - 98% | Maximum achieved yield under optimized conditions [1]. |
| Enantiomeric Excess (ee) | ~96% | Confirms high enantioselectivity for the (R)-enantiomer [1]. |
The following diagram illustrates the overall experimental workflow and the core biotransformation reaction:
Please note that the information available is a summary. To fully implement this protocol, you will need to develop and optimize several aspects based on your specific laboratory conditions:
To complete a full protocol, you may need to consult additional resources:
Denbufylline is a selective phosphodiesterase-4 (PDE4) inhibitor with bronchodilatory properties that was investigated for the treatment of asthma and other inflammatory conditions [1]. Its development was discontinued due to poor pharmacokinetics [1]. The (R)-hydroxy metabolite of this compound (specifically, (-)-1,3-dibutyl-7-((2'R)-hydroxypropyl)-1H-purine-2,6(3H,7H)-dione) is a pharmaceutically relevant chiral metabolite whose enantiopure preparation presents significant synthetic challenges [2].
This document provides detailed application notes and protocols for the biocatalytic synthesis of enantiopure (R)-hydroxy metabolite using immobilized Lactobacillus kefiri DSM 20587 cells, achieving excellent yield and enantioselectivity [2]. The methodology offers a green chemistry alternative to traditional synthetic approaches, leveraging the stereoselectivity of enzymatic systems.
Table 1: Effect of Cosolvent Type and Concentration on Biotransformation Efficiency
| Cosolvent | Concentration (% v/v) | Conversion Yield (%) | Enantiomeric Excess (% ee) |
|---|---|---|---|
| DMSO | 5.0 | 85-90 | 90-92 |
| DMSO | 7.5 | 96-98 | 96 |
| DMSO | 10.0 | 90-92 | 92-94 |
| Acetonitrile | 5.0 | 75-80 | 85-88 |
| Acetonitrile | 7.5 | 80-85 | 88-90 |
| Acetonitrile | 10.0 | 70-75 | 85-87 |
Table 2: Comparison of Immobilization Matrices for Biocatalyst Performance
| Immobilization Matrix | Conversion Yield (%) | Enantiomeric Excess (% ee) | Operational Stability |
|---|---|---|---|
| Calcium alginate | 96-98 | 96 | Excellent (≥5 cycles) |
| Carrageenan | 96-98 | 96 | Good (≥3 cycles) |
| Free cells | 90-92 | 95 | Poor (single use) |
HPLC Conditions for Chiral Separation:
The cosolvent selection and concentration are crucial factors for achieving high yield and enantioselectivity. DMSO at 7.5% (v/v) provides the optimal balance between substrate solubility and biocatalyst activity [2]. Higher cosolvent concentrations may denature enzymes or disrupt cell membrane integrity, while lower concentrations limit substrate dissolution due to the hydrophobic nature of this compound.
The immobilization matrix significantly impacts operational stability and reusability. Both calcium alginate and carrageenan provide protective microenvironments for the microbial cells, enabling catalyst reuse in multiple batch cycles. Calcium alginate typically offers superior mechanical stability for long-term operations.
The key advantage of this biocatalytic approach is the intrinsic enantioselectivity of the microbial enzyme system, which directly produces the desired (R)-enantiomer without requiring resolution techniques. The use of whole cells provides cofactor regeneration systems that sustain the reductase activity without external supplementation.
The experimental workflow for the preparation of enantiopure (R)-hydroxy metabolite of this compound can be visualized as follows:
Diagram 1: Experimental workflow for enantiopure this compound metabolite preparation
The enantioselective reduction pathway catalyzed by L. kefiri can be represented as:
Diagram 2: Enantioselective reduction pathway for this compound metabolite synthesis
Table 3: Common Issues and Solutions in Biocatalytic Process
| Problem | Potential Cause | Solution |
|---|---|---|
| Low conversion yield | Insufficient cosolvent | Optimize DMSO concentration (5-10% v/v) |
| Reduced enantioselectivity | Cosolvent toxicity | Reduce cosolvent concentration or try alternative |
| Low operational stability | Matrix degradation | Strengthen cross-linking or increase polymer concentration |
| Cell leakage from beads | Improper immobilization | Optimize cell:polymer ratio or cross-linking time |
| Substrate precipitation | Poor solubility | Increase cosolvent percentage or use surfactant |
The immobilized Lactobacillus kefiri DSM 20587 biocatalyst system provides an efficient and enantioselective method for the synthesis of the (R)-hydroxy metabolite of this compound. Under optimized conditions (7.5% DMSO cosolvent, calcium alginate immobilization), the process achieves excellent conversion yields (96-98%) with high enantioselectivity (96% ee). This protocol offers a sustainable alternative to chemical synthesis for producing enantiopure pharmaceutical metabolites.
Denbufylline is a selective phosphodiesterase-4 (PDE4) inhibitor with potential therapeutic applications in various inflammatory conditions and as a bronchodilator. As a xanthine derivative, it represents an important class of compounds that specifically target PDE4 enzymes while demonstrating negligible adenosine antagonism, unlike many other xanthine-based drugs [1]. PDE4 enzymes play a crucial role in hydrolyzing cyclic adenosine monophosphate (cAMP), a key secondary messenger involved in numerous physiological processes including inflammation, smooth muscle relaxation, and neuronal signaling [2]. The molecular weight of this compound is approximately 320.18 Da, classifying it as a small molecule drug with specific physicochemical properties that present both challenges and opportunities for drug delivery [2].
The therapeutic targeting of PDE4 is particularly relevant for conditions such as asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory disorders where increased cAMP levels can modulate immune responses and promote bronchodilation [1]. Research indicates that this compound exhibits significantly higher potency and selectivity for PDE4 inhibition compared to conventional xanthines like theophylline, with an IC₅₀ value of 0.8 μM against PDE4 from rat brain tissue, demonstrating its potential as a targeted therapeutic agent [1].
The development of this compound has been challenged by its suboptimal pharmacokinetics when administered through conventional routes [1]. As a hydrophobic drug compound, this compound faces limitations in aqueous solubility, which can significantly impact its absorption and bioavailability. Additionally, like many therapeutic agents, it may undergo substantial first-pass metabolism when administered orally, reducing the fraction of the active drug that reaches systemic circulation. These pharmacokinetic challenges have prompted the investigation of alternative delivery strategies that can overcome these limitations while maximizing therapeutic efficacy.
The buccal route offers a promising alternative for this compound administration, leveraging the unique advantages of the oral mucosal lining for systemic drug delivery. The buccal mucosa provides an excellent absorption surface characterized by rich vascularization, direct access to systemic circulation via the internal jugular vein, and avoidance of hepatic first-pass metabolism [3]. Additionally, the buccal region demonstrates excellent accessibility, relatively immobile mucosa, and robust cellular recovery mechanisms, making it ideally suited for retentive dosage forms [3].
The integration of bioadhesive technologies further enhances the potential of buccal delivery by prolonging residence time at the absorption site and facilitating intimate contact between the formulation and mucosal membrane. This approach is particularly advantageous for drugs like this compound that benefit from sustained release profiles, as it allows for maintenance of therapeutic concentrations while reducing dosing frequency and potential side effects associated with peak-trough fluctuations [4].
The development of an effective bioadhesive delivery system for this compound centers on the utilization of modified chitosan derivatives, specifically palmitoyl glycol chitosan (GCP). This polymer combines the inherent bioadhesive properties of chitosan with hydrophobic modification through palmitoyl substitution, creating an optimal carrier for hydrophobic drugs like this compound [5]. Chitosan, a natural polysaccharide derived from chitin, possesses excellent biocompatibility, biodegradability, and intrinsic mucoadhesive properties attributable to its amino and carboxyl groups that form hydrogen bonds with mucosal surfaces [6].
Table 1: Palmitoyl Glycol Chitosan (GCP) Polymer Variants and Properties
| Polymer Code | Degree of Palmitoyl Substitution | Hydrophobicity Ranking | Key Characteristics |
|---|---|---|---|
| GCP12 | Highest | GCP12 > GCP11 > GCP21 | Optimal for hydrophobic drug loading |
| GCP11 | Intermediate | GCP12 > GCP11 > GCP21 | Balanced properties |
| GCP21 | Lowest | GCP12 > GCP11 > GCP21 | Higher hydration capacity |
The palmitoyl substitution in GCP polymers serves dual purposes: it introduces hydrophobic domains that facilitate interaction with the hydrophobic drug molecule while modulating the polymer's hydration and erosion characteristics. The varying degrees of substitution across GCP variants (GCP12 > GCP11 > GCP21 in hydrophobicity) allow for systematic optimization of formulation parameters to achieve desired drug release profiles [5].
The physically cross-linked hydrogel system for this compound delivery is prepared through a freeze-drying process that creates a porous, three-dimensional network structure ideal for buccal drug delivery. The preparation methodology involves the following key steps:
Polymer Dispersion: Aqueous dispersions of palmitoyl glycol chitosan are prepared at appropriate concentrations, with the specific polymer variant selected based on the desired hydrophobicity and release characteristics.
Drug Incorporation: this compound is incorporated into the polymer dispersion, leveraging the hydrophobic interactions between the drug molecules and the palmitoyl groups of the modified chitosan.
Penetration Enhancer Addition: Sodium glycodeoxycholate (GDC) is added as a penetration enhancer at optimized ratios to facilitate buccal absorption of the released drug.
Freeze-Drying: The resulting dispersion is subjected to freeze-drying, creating a physically cross-linked hydrogel matrix with defined porosity and swelling characteristics [5].
This preparation method yields a hydrogel system with specific structural attributes that govern drug release behavior, mucoadhesive performance, and overall functionality in the buccal environment.
Several critical parameters significantly influence the performance characteristics of the this compound-loaded GCP hydrogel:
Drug-Polymer Ratio: The proportion of this compound to GCP polymer affects multiple properties including porosity, erosion, and hydration. Research indicates that this compound itself reduces porosity, erosion, and hydration of the gels, necessitating careful balancing of drug loading [5].
Penetration Enhancer Concentration: The inclusion of sodium glycodeoxycholate (GDC) increases hydration and erosion of the hydrogel matrices. At a formulation ratio of GCP12:this compound:GDC (20:12:1.5), optimal performance was observed in rabbit models [5].
Polymer Hydrophobicity: The degree of palmitoyl substitution directly impacts drug-polymer interactions, matrix stability, and release kinetics. Higher hydrophobicity (GCP12) generally provides more sustained release profiles for hydrophobic drugs like this compound [5].
The mucoadhesive performance of the this compound-loaded GCP hydrogels is a critical determinant of their functionality in buccal delivery. Experimental evaluations have demonstrated that all GCP-based gel formulations exhibit significant mucoadhesive properties, although they were found to be less mucoadhesive than control Carbopol 974NF tablets [5]. This mucoadhesion arises from multiple mechanisms including chain interpenetration between polymer and mucin glycoproteins, hydrogen bonding, and electrostatic interactions.
The mucoadhesive strength of polymers is known to correlate with molecular weight (typically above 100,000), chain flexibility that enables diffusion into the mucus network, and the presence of functional groups capable of forming hydrogen bonds (-OH, -COOH) [4]. The modified chitosan in GCP hydrogels fulfills these criteria while additionally benefiting from the hydrophobic modifications that provide secondary interaction mechanisms with mucosal surfaces.
The release characteristics of this compound from GCP hydrogels demonstrate distinct patterns correlated with formulation parameters. Hydration and erosion studies reveal that this compound reduces the porosity, erosion, and hydration of the gels, while the penetration enhancer GDC produces opposing effects by increasing both hydration and erosion [5]. These competing influences must be carefully balanced to achieve optimal release kinetics.
Experimental data indicates that the GCP12-based formulation (with highest hydrophobicity) provides the most favorable release profile for this compound, sustaining delivery over extended periods while maintaining appropriate matrix integrity. The hydrophobic interactions between the drug and polymer matrix serve to modulate release rates, preventing burst release and ensuring prolonged delivery.
In vivo evaluation using rabbit models has provided compelling evidence for the effectiveness of the buccal bioadhesive delivery system for this compound. The key findings from these investigations include:
Rapid Onset: this compound was detected in plasma within 0.5 hours after buccal administration of the GCP12 formulation, indicating efficient absorption across the buccal mucosa.
Sustained Delivery: Therapeutic delivery was maintained for at least 5 hours after dosing, demonstrating the sustained release capability of the bioadhesive hydrogel system.
Comparative Performance: In contrast to the sustained delivery from GCP12 formulations, control Carbopol 974NF tablets provided non-sustained delivery with initial detection at 1 hour after dosing [5].
These in vivo results confirm the potential of the GCP-based bioadhesive system to overcome the pharmacokinetic limitations of this compound while providing sustained plasma concentrations appropriate for therapeutic applications.
Table 2: In Vivo Performance Comparison of this compound Formulations in Rabbit Model
| Formulation Parameter | GCP12 Hydrogel | Carbopol 974NF Tablets (Control) |
|---|---|---|
| Time to First Detection | 0.5 hours | 1 hour |
| Duration of Sustained Delivery | ≥5 hours | Not sustained |
| Formulation Composition | GCP12:this compound:GDC (20:12:1.5) | Carbopol:this compound:GDC (60:36:4) |
Polymer Dispersion Preparation:
Drug and Enhancer Incorporation:
Freeze-Drying Process:
Substrate Preparation:
Hydrogel Application:
Adhesion Measurement:
Hydrogel Mounting:
Release Study Parameters:
Sample Analysis:
The analysis of drug release mechanisms from bioadhesive hydrogel systems requires fitting experimental data to appropriate mathematical models. For this compound-loaded GCP hydrogels, the following models are particularly relevant:
Higuchi Model: Q = kₕ × t¹/² Where Q is the cumulative amount of drug released at time t, and kₕ is the Higuchi release constant. This model describes drug release based on Fickian diffusion through the hydrogel matrix.
Korsmeyer-Peppas Model: Mₜ/M∞ = k × tⁿ Where Mₜ/M∞ is the fraction of drug released at time t, k is the release rate constant, and n is the release exponent indicating the mechanism of release.
Zero-Order Kinetics: Q = Q₀ + k₀t Where Q is the cumulative amount of drug released, Q₀ is the initial amount, and k₀ is the zero-order release constant. This model describes systems that release drug at a constant rate independent of concentration.
Experimental data from this compound release studies should be fitted to these models using regression analysis, with the selection of the most appropriate model based on correlation coefficients and mechanistic relevance.
Robust statistical analysis is essential for validating formulation performance and ensuring reproducible product quality:
Design of Experiments: Implement factorial designs to evaluate the influence of critical formulation parameters (polymer type, drug loading, enhancer concentration) on key responses (release rate, mucoadhesive strength).
Quality Control Specifications: Establish acceptance criteria for critical quality attributes including drug content uniformity (RSD < 2%), mucoadhesive strength (>0.5 N/cm²), and release profile consistency (f₂ > 50).
Stability Assessment: Conduct accelerated stability studies according to ICH guidelines to establish shelf-life and storage conditions for the formulated hydrogels.
To enhance the clarity and reproducibility of the experimental procedures, the following diagrams illustrate key workflows and mechanisms involved in the this compound bioadhesive drug delivery system.
Diagram 1: Comprehensive workflow for the preparation and evaluation of this compound-loaded bioadhesive hydrogels, highlighting the sequential phases from formulation development through performance assessment.
Diagram 2: Multifaceted mechanism of mucoadhesion, illustrating the sequential stages from initial contact to bond consolidation through various theoretical pathways that contribute to extended residence time.
The development of a bioadhesive buccal delivery system for this compound represents a promising strategy to overcome the pharmacokinetic limitations associated with conventional administration routes. The palmitoyl glycol chitosan hydrogel platform demonstrates excellent potential for sustained delivery of this hydrophobic PDE4 inhibitor, as evidenced by in vitro characterization and in vivo performance in rabbit models.
Future research directions should focus on advanced polymer engineering to further optimize the balance between mucoadhesive performance and release kinetics, expansion of preclinical assessments to include disease-specific efficacy models, and exploration of combination therapies that could benefit from the buccal route of administration. Additionally, the integration of permeation enhancement strategies beyond sodium glycodeoxycholate may provide opportunities to further improve the buccal absorption of this compound.
The protocols and application notes presented in this document provide a comprehensive framework for researchers to develop, characterize, and evaluate bioadhesive drug delivery systems for hydrophobic drugs like this compound, contributing to the advancement of buccal drug delivery technologies with potential applications across multiple therapeutic areas.
Denbufylline is a xanthine derivative that was developed as a selective inhibitor of phosphodiesterase 4 (PDE4) [1]. Its key pharmacological characteristics are summarized in the table below.
| Property | Description |
|---|---|
| Drug Class | Xanthine derivative; Phosphodiesterase 4 (PDE4) inhibitor [1] |
| Primary Action | Selective inhibition of PDE4, increasing intracellular cyclic AMP (cAMP) levels [1] |
| Key Advantage | Negligible adenosine antagonism, unlike other xanthines (e.g., Theophylline) [1] |
| Reported IC₅₀ (PDE4) | 0.8 µM (rat brain) [1] |
| Development Status | Discontinued (reportedly due to poor pharmacokinetics) [1] |
This protocol is a reconstruction based on standard bioanalytical practices for drugs of this nature [2]. You must validate all parameters for your specific laboratory conditions.
SPE is a widely used and efficient technique for cleaning up and concentrating analytes from complex matrices like plasma [2]. The following steps outline a generic reversed-phase SPE procedure:
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and selective bioanalysis [2].
Chromatography:
Mass Spectrometry:
Once a method is developed, it must be validated. The table below outlines the typical parameters and target criteria, which should be confirmed for this compound.
| Validation Parameter | Target Criteria / Action |
|---|---|
| Calibration Curve Range | e.g., 1 - 1000 ng/mL (to be established) |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5, accuracy and precision within ±20% |
| Accuracy & Precision | Within ±15% of nominal value for QC samples (except ±20% at LLOQ) |
| Recovery | Consistent and reproducible extraction efficiency (e.g., >70%) |
| Matrix Effect | No significant ion suppression or enhancement (evaluated by post-column infusion) |
| Stability | Demonstrate stability in matrix through freeze-thaw, benchtop, and long-term tests |
Buccal drug delivery utilizes the mucosal lining of the inner cheek to enable local or systemic drug administration. This route is particularly valuable for drugs like Denbufylline that may undergo significant hepatic first-pass metabolism or degradation in the gastrointestinal tract, thereby improving its bioavailability [1]. The buccal mucosa is highly vascularized, allowing for direct drug entry into the systemic circulation via the jugular vein [1].
Mucoadhesive buccal patches are advanced, flexible, and well-tolerated dosage forms. A bilayered design is often employed, featuring a drug-loaded mucoadhesive layer for controlled release and an impermeable backing layer to prevent drug loss into the oral cavity and ensure unidirectional absorption [2].
This is the most prevalent and reliable method for fabricating buccal patches [2] [1].
Fabrication of Backing Layer:
Preparation of Mucoadhesive Layer:
Finishing:
Comprehensive characterization is essential to ensure patch quality, performance, and patient compliance.
Physical Evaluation:
Performance Testing:
(W₂ - W₁) / W₁ * 100 [2].The following diagram illustrates the key stages from patch formulation to drug action:
The mechanism of drug transport after application involves:
The table below summarizes target specifications for a quality-controlled this compound buccal patch:
Table 1: Target Specifications for this compound Buccal Patch
| Test Parameter | Target Specification | Method |
|---|---|---|
| Thickness | 0.4 - 0.8 mm | Digital Micrometer |
| Folding Endurance | > 250 | Manual Repeated Folding |
| Surface pH | 6.5 - 7.5 | Surface Contact pH Paper |
| Drug Content | 95 - 105% of Label Claim | UV Spectrophotometry/HPLC |
| In Vitro Residence Time | > 6 hours | Texture Analyzer / Modified Balance |
Table 2: Example Factorial Design for Optimization (Levels)
| Independent Variable | Low Level (-1) | Medium Level (0) | High Level (+1) |
|---|---|---|---|
| X1: HPMC K4M (mg) | 100 | 200 | 300 |
| X2: HPMC K100M (mg) | 50 | 100 | 150 |
| Dependent Response | Goal | ||
| Y1: Burst Release (30 min) | Minimize (<30%) | ||
| Y2: Cumulative Release (8h) | Maximize (>80%) | ||
| Y3: Swelling Index | Optimize (50-150%) |
The development of a mucoadhesive buccal patch for this compound represents a sophisticated strategy to overcome bioavailability challenges. The protocols outlined provide a robust framework for researchers to formulate, optimize, and characterize this advanced drug delivery system. By leveraging Quality by Design (QbD) principles through factorial designs, scientists can efficiently develop a promising, patient-compliant dosage form with significant clinical potential.
| Property | Details |
|---|---|
| IUPAC Name | 7-(2-hydroxyethyl)-1,3-di-n-butylpurine-2,6-dione [1] |
| Molecular Weight | 320.18 g/mol [1] |
| CAS Number | 57076-71-8 [1] |
| Primary Target | PDE4 family (PDE4A, PDE4B, PDE4D) [1] |
| Reported IC₅₀ (PDE4) | 0.8 µM (rat brain) [2] |
| Adenosine Receptor Affinity | Low (IC₅₀ A1: 20 µM; A2: 46 µM) [2] |
| Development Status | Discontinued (cited reason: poor pharmacokinetics) [2] |
The table below summarizes quantitative data on this compound's inhibition of phosphodiesterase-4 (PDE4) compared to other compounds.
| Compound | Tissue Source | PDE4 IC₅₀ (µM) | Adenosine A₁ IC₅₀ (µM) | Adenosine A₂ IC₅₀ (µM) |
|---|---|---|---|---|
| This compound | Rat Brain | 0.8 | 20 | 46 [2] |
| Theophylline | Human Bronchus | 150 | 20 | 29 [2] |
| IBMX | Human Eosinophils | 14 | 3.2 | Not Specified [2] |
Since direct solubility data for this compound is not publicly available, the following general strategies are recommended for experimental investigation.
This protocol outlines the method for preparing this compound-loaded Solid Lipid Nanoparticles (SLNs), adapted from a similar study [4].
Objective: To encapsulate this compound into glyceryl tristearate-based SLNs to enhance its solubility and enable sustained release.
Materials:
Procedure:
Characterization:
The following diagram illustrates the role of PDE4 in the cAMP signaling pathway, which is targeted by this compound.
What is this compound's primary mechanism of action? this compound is a selective inhibitor of the PDE4 enzyme family [2] [1]. By inhibiting PDE4, it prevents the breakdown of the intracellular second messenger cAMP, leading to elevated cAMP levels. This, in turn, activates Protein Kinase A (PKA) and modulates downstream pathways, resulting in physiological effects such as smooth muscle relaxation and reduced inflammation [5].
Why was the development of this compound discontinued? Available literature states that this compound's development was discontinued due to poor pharmacokinetics [2]. While not explicitly detailed, "poor pharmacokinetics" often refers to issues like low oral bioavailability, which can be a direct consequence of poor aqueous solubility.
How does this compound differ from other xanthines like theophylline? The key difference lies in its selectivity. Unlike theophylline, which non-selectively inhibits PDEs and blocks adenosine receptors (contributing to side effects like tremors and nausea), this compound is a more selective PDE4 inhibitor with markedly lower affinity for adenosine receptors [2]. This profile was intended to provide therapeutic benefits with a better side-effect profile.
| Challenge | Root Cause | Proposed Solution (Based on Literature) | Key Findings & Quantitative Data |
|---|
| Low Buccal Permeability | Drug hydrophobicity; Poor solubility in salivary fluids [1]. | Use of Palmitoyl Glycol Chitosan (GCP) Hydrogels as a controlled release system [1]. | - GCP12 hydrogel sustained delivery for over 5 hours in rabbit model.
This protocol is adapted from the study on Denbufylline to serve as a guideline for your own experiments [1].
To formulate a physically cross-linked Palmitoyl Glycol Chitosan (GCP) hydrogel for the sustained buccal delivery of this compound and evaluate its performance in vitro and in vivo.
This workflow outlines the key stages from formulation to evaluation, highlighting critical decision points.
Q1: Why is this compound a challenging candidate for buccal delivery? this compound is a hydrophobic (lipophilic) drug with inherently low solubility in aqueous environments like saliva. The buccal mucosa itself, while more permeable than skin, still presents a barrier that is difficult for such molecules to cross, leading to poor absorption [1].
Q2: What is the mechanism behind using GCP hydrogels for buccal delivery? GCP hydrogels function as a mucoadhesive sustained-release system. The polymer matrix swells upon contact with moisture, adhering to the buccal mucosa. This intimate contact prolongs residence time. The drug is then released slowly from the hydrogel, and its absorption is further enhanced by additives like GDC, which can disrupt the mucosal barrier to improve permeability [1] [6].
Q3: My formulation has good mucoadhesion but poor drug release. What could be wrong? This is a known issue. The study on this compound found that the drug itself can reduce the porosity, hydration, and erosion of the gel, which in turn retards drug release [1]. To counter this:
Q4: Are there alternative formulation strategies beyond hydrogels? Yes. Buccal films are another highly effective mucoadhesive dosage form. They are thin, flexible, and well-tolerated. A solvent casting method is typically used to prepare them, incorporating polymers like Carboxymethyl Cellulose (CMC) and Polyvinylpyrrolidone (PVP), which offer good mucoadhesion and controlled release properties [7] [4].
For quick reference, the table below summarizes the core formulation parameters based on a successfully tested palmitoyl glycol chitosan hydrogel system for Denbufylline [1].
| Parameter | Recommended Specification | Purpose & Notes |
|---|---|---|
| Polymer Type | Palmitoyl Glycol Chitosan (GCP12, GCP11, GCP21) [1] | Hydrophobic modification (palmitoyl) enables physical cross-linking and incorporation of hydrophobic drugs. GCP12 is the most hydrophobic [1]. |
| Drug Loading | This compound [1] | Model hydrophobic drug. |
| Key Additive | Sodium Glycodeoxycholate (GDC) [1] | Penetration enhancer and solubility modifier. Critical for hydration and release kinetics. |
| Formulation Mass Ratio | GCP12 : this compound : GDC = 20 : 12 : 1.5 [1] | A validated ratio that achieved sustained buccal delivery. |
| Hydration Medium | Aqueous dispersion (e.g., buffer) [1] | Freeze-drying from an aqueous dispersion is used for preparation. |
| Primary Preparation Method | Freeze-drying an aqueous dispersion [1] | Creates the porous hydrogel structure. |
Here are solutions to common issues you might encounter when working with this compound hydrogels.
Q1: My hydrogel shows poor hydration and slow drug release. What could be wrong?
Q2: How can I accurately quantify the in-vitro release of this compound from my hydrogel?
Q3: The hydrogel erodes too quickly. How can I improve its structural stability?
This standardized protocol helps you systematically evaluate and troubleshoot your hydrogel's performance [1] [2].
W_initial.W_swollen.W_dry.Hydration (%) = [(W_swollen - W_dry) / W_dry] * 100Erosion (%) = [(W_initial - W_dry) / W_initial] * 100The following diagram outlines the logical workflow for developing and optimizing your this compound hydrogel formulation, integrating the guidelines above.
The table below consolidates quantitative data on Sodium Glycodeoxycholate (GDC) as a Permeation Enhancer (PE).
| Parameter | Intestinal Model (Caco-2 cells, rat colonic mucosae) | Buccal Model (TR146 cells, porcine buccal mucosae) | Key Findings & Relevance to Denbufylline |
|---|---|---|---|
| Cytotoxicity Threshold | >2 mM (60 min exposure) [1] | >1.5 mM (60 min exposure) [1] | Suggests a safety margin for short-term application. |
| Effective PE Concentration | 10 mM [1] | 1.5 - 10 mM [1] | The 10 mM concentration is directly cited in the this compound study [2]. |
| Impact on Transepithelial Resistance (TEER) | Significant reduction at 10 mM [1] | Information not specified in search results. | Indicates disruption of barrier integrity, facilitating paracellular transport. |
| Permeability Enhancement (Papp) | • [3H]-octreotide: ~2x increase • FITC-dextran 4000 (FD4): Increased • FITC-LKP: Increased [1] | • [14C]-mannitol: Increased • [3H]-octreotide: ~3x increase • FITC-LKP: ~3x increase [1] | Demonstrates efficacy for hydrophilic molecules and peptides. This compound is a hydrophobic drug [2]. | | Histological Toxicity | Mild perturbation, but tissue intact at 10 mM [1] | No damage caused [1] | Supports the relative safety of GDC at effective concentrations. |
This protocol is adapted from the 2003 study that specifically used this compound and GDC [2].
Title: Preparation and In Vivo Evaluation of a this compound Buccal Hydrogel with Sodium Glycodeoxycholate as a Permeation Enhancer.
Objective: To formulate a sustained-release buccal delivery system for the hydrophobic drug this compound and evaluate its absorption using GDC as a PE.
Materials:
Methodology:
The experimental workflow for this protocol is summarized in the following diagram:
Q1: What is the primary mechanism of action for Sodium Glycodeoxycholate (GDC) as a permeation enhancer? A1: Research indicates that GDC acts primarily by causing mild, reversible perturbation of the epithelial barrier. This leads to a reduction in Transepithelial Electrical Resistance (TEER) and an increase in paracellular permeability, allowing hydrophilic molecules and peptides to pass through [1]. It is considered a moderate-efficacy, low-potency enhancer with a low toxicity profile in intestinal and buccal models [1].
Q2: The this compound study used a 1.5:12 ratio of GDC to drug. Is this the optimal concentration? A2: Not necessarily. The ratio used in the 2003 study was specific to that formulation [2]. More recent, general research on GDC suggests testing a concentration range. A good starting point is 1.5 mM to 10 mM, as this range has shown efficacy with low toxicity in buccal models [1]. A dose-response study is recommended to determine the optimal concentration for your specific formulation.
Q3: My formulation isn't achieving sustained release. What factors in the hydrogel should I troubleshoot? A3: The properties of the palmitoyl glycol chitosan hydrogel are critical. Focus on:
Q4: Are there known stability or compatibility issues when formulating with GDC? A4: While the search results do not specify stability data, one key consideration is its potential for cytotoxicity with prolonged exposure. The studies show altered cellular parameters after 60 minutes of exposure at concentrations above 1.5-2 mM [1]. It is crucial to evaluate the stability of your final formulation and its long-term impact on cell viability.
This section outlines the standard protocol for synthesizing the enantiopure (R)-hydroxy metabolite of denbufylline, based on the established biocatalytic method [1].
The workflow for this experiment can be visualized as follows:
This compound Biocatalytic Reduction Workflow
This section addresses specific issues you might encounter during the experiment.
FAQ 1: What is the recommended method for analyzing the chiral purity of the product?
For determining enantiomeric purity, chiral High-Performance Liquid Chromatography (HPLC) is the standard technique [2] [3]. This is a direct method that uses a Chiral Stationary Phase (CSP) to separate enantiomers without prior derivatization [2]. Polysaccharide-based CSPs, such as those made from amylose or cellulose derivatives, are particularly popular and effective for the enantioseparation of pharmaceutical compounds [3].
FAQ 2: My biotransformation yield is low. What should I check?
Low yield is often linked to substrate solubility or catalyst activity. Consult the following table for specific checks and solutions.
| Problem Area | Possible Cause | Troubleshooting Action | Expected Outcome |
|---|---|---|---|
| Substrate Solubility | This compound not adequately dissolved in aqueous reaction mix. | Verify DMSO cosolvent concentration is precisely 7.5% (v/v) [1]. | Full substrate availability to the catalyst, maximizing conversion. |
| Catalyst Activity | Loss of enzyme activity in immobilized cells. | Ensure proper storage conditions and check cell viability. Use a fresh batch of immobilized catalyst. | Restored reaction rate and improved final yield. |
| Cosolvent Choice | Using a different or suboptimal cosolvent. | Switch to DMSO; acetonitrile was also studied but DMSO gave superior results [1]. | Higher yield and enantioselectivity, as per the optimized protocol. |
FAQ 3: I have achieved high conversion, but the enantioselectivity (ee) is lower than expected.
Sub-optimal enantioselectivity can be caused by several factors related to the reaction environment.
For broader context in pharmaceutical development, keep these principles in mind:
A research study provides a specific formulation and methodology for creating a sustained-release buccal delivery system for this compound using palmitoyl glycol chitosan (GCP) hydrogels [1] [2].
The experimental workflow for preparing this buccal hydrogel is summarized below:
For general laboratory procedures like filtration, the chemical resistance of common polymer materials is a critical consideration. The table below summarizes compatibility ratings for various polymers, which can guide the selection of equipment and containers for handling this compound solutions [3].
Table 1: General Chemical Compatibility of Common Polymer Materials [3]
| Polymer Material | Compatibility Rating Key | Notes |
|---|---|---|
| PTFE (Polytetrafluoroethylene) | Recommended (R) | Inert, suitable for most aggressive chemicals. |
| PP (Polypropylene) | Generally Recommended (GR) | Good chemical resistance. |
| HDPE (High-Density Polyethylene) | Generally Recommended (GR) | Good chemical resistance. |
| PVDF (Polyvinylidene Fluoride) | Generally Recommended (GR) | Good chemical resistance. |
| PES (Polyethersulfone) | Varies by solvent | Generally compatible with alcohols. |
| PC (Polycarbonate) | Not Recommended (NR) for many organics | Poor resistance to many solvents. |
| ABS (Acrylonitrile Butadiene Styrene) | Not Recommended (NR) for many organics | Poor chemical resistance. |
| PS (Polystyrene) | Not Recommended (NR) for many organics | Poor chemical resistance. |
> Important Note: These ratings are based on pure solvents at room temperature without applied stress. Actual compatibility can be affected by temperature, exposure time, and the presence of additives or mixtures [3].
Q: What are the major challenges in formulating this compound? A: The primary challenge is its hydrophobic nature [1] [2]. The cited study used a hydrophobic modification of glycol chitosan (palmitoyl glycol chitosan) and a penetration enhancer (sodium glycodeoxycholate) to improve sustained delivery and absorption via the buccal route [1].
Q: My formulation is not achieving sustained release. What can I do? A: The research suggests that using a physically cross-linked hydrophobic hydrogel system like palmitoyl glycol chitosan can effectively sustain the release of this compound. The study found that the drug itself reduced the hydration and erosion of the gel, contributing to a sustained release profile [1].
Q: Where can I find specific experimental data? A: The key primary source is the 2003 study published in the European Journal of Pharmaceutics and Biopharmaceutics (DOI: 10.1016/S0939-6411(02)00118-2), which details the full methodology and results [2].
Denbufylline is an experimental xanthine derivative characterized as a selective phosphodiesterase-4 (PDE4) inhibitor [1] [2]. Its molecular formula is C₁₆H₂₄N₄O₃, with a molar mass of 320.39 g/mol [3]. A key challenge in analyzing xanthine derivatives is their structural similarity, which necessitates methods that can distinguish this compound from related compounds like theophylline [4].
The table below summarizes its core profile:
| Property | Description |
|---|---|
| Chemical Name | This compound [2] |
| CAS Number | 57076-71-8 [2] [3] |
| Molecular Formula | C₁₆H₂₄N₄O₃ [2] [3] |
| Molar Mass | 320.39 g/mol [3] |
| Mechanism of Action | Selective inhibitor of Phosphodiesterase-4 (PDE4) [1] [2] [3] |
| Therapeutic Interest | Research for chronic obstructive pulmonary disease (COPD), asthma, and inflammatory diseases [1] [3] |
| Key Differentiator | Lower adenosine receptor antagonism compared to older xanthines like theophylline [1] |
Analytical Method Validation (AMV) is a documented process that demonstrates an analytical procedure is suitable for its intended use, ensuring the reliability, accuracy, and consistency of test results for raw materials, intermediates, and finished products [5]. The International Council for Harmonisation (ICH) guideline Q2(R1) is the primary standard for this process [5].
The following workflow outlines the key stages of method development and validation:
The table below details the key parameters that must be validated for a quantitative method, such as an assay for the active ingredient in a drug substance or product [5] [6].
| Validation Parameter | Definition & Purpose | Typical Acceptance Criteria (Example for Assay) |
|---|---|---|
| Accuracy | The closeness of results to the true value. Demonstrates method reliability. [5] | Recovery of 98-102% from spiked placebo. [7] |
| Precision | The closeness of agreement between a series of measurements. [5] | RSD ≤ 2.0% for repeatability. [4] [7] |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. [5] | No interference from placebo, impurities, or degradants. |
| Linearity | The ability to obtain results directly proportional to analyte concentration. [5] | Correlation coefficient (r²) ≥ 0.995. [4] [7] |
| Range | The interval between upper and lower analyte levels where suitability is demonstrated. [5] | Derived from linearity studies (e.g., 80-120% of test concentration). |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. [5] | Method performs acceptably despite variations (e.g., pH, temperature). |
| LOD / LOQ | LOD: Lowest detectable amount. LOQ: Lowest quantifiable amount with accuracy and precision. [5] | Signal-to-noise ratio: ~3.3 for LOD, ~10 for LOQ. [4] |
While a specific validated method for this compound is not available, you can adapt general principles from analyses of similar xanthine drugs.
| Problem | Potential Causes | Suggested Investigations |
|---|
| Peak Tailing | - Column degradation
Q1: Why is method validation so critical in pharmaceutical analysis? Method validation is a regulatory requirement that ensures product safety and efficacy. It guarantees that the test results for raw materials and finished products are accurate and reliable, which is fundamental to patient safety and regulatory compliance [5].
Q2: What is the difference between accuracy and precision? Accuracy measures how close your results are to the true value. Precision (repeatability) measures how close repeated measurements are to each other. A method can be precise but not accurate, and vice-versa. Both are essential for a valid method [5].
Q3: When should an analytical method be revalidated? Revalidation is necessary when the method is transferred to a new laboratory, or when there is a major change in the manufacturing process of the drug substance, the composition of the finished product, or the analytical procedure itself [5] [6].
Q4: Our this compound peak co-elutes with an impurity. How can we improve specificity? This is a core challenge. You can investigate the following:
The table below summarizes key characteristics of Denbufylline and Rolipram based on the gathered data:
| Feature | This compound | Rolipram |
|---|---|---|
| PDE4 Inhibitor Class | First-generation [1] | Prototypic, first-generation [2] [3] |
| Reported Potency (IC50) | Used at 1 µM in cell studies [4] | Binds with high affinity (Ki = 3 nM) [1] |
| Key Therapeutic Findings | Inhibits superoxide generation in mesangial cells [4]; Studied in lupus-prone mice [1] | Potent anti-inflammatory; studied for depression, psoriasis, COPD [5] [2] [3] |
| Reported Side Effects | Not specifically detailed in results | Nausea, vomiting, emesis (dose-limiting) [2] [3] |
| Status | Research compound | Led to development of newer PDE4 inhibitors [3] |
For an accurate interpretation of the data, it is important to understand the experimental background.
The search results confirm that both this compound and Rolipram are established, first-generation PDE4 inhibitors. The primary difference highlighted is their therapeutic history and side effect profile:
A direct, quantitative comparison of their selectivity for the four PDE4 subtypes (PDE4A, B, C, D) or their binding affinity (Ki/IC50) against the same target is not available in the current search results. Rolipram is noted to have a high affinity for the High Affinity Rolipram Binding Site (HARBS) in the brain (Ki = 3 nM) [1], but a comparable value for this compound was not found.
To build a more complete comparison, the following steps may be helpful:
The core clinical data comes from a 1999 double-blind, controlled study involving 336 patients with vascular dementia (VD) or dementia of the Alzheimer's type (DAT) [1].
Understanding this compound's mechanism helps contextualize these clinical results.
The following diagram illustrates this proposed signaling pathway and the point of action for this compound.
For researchers, it is useful to contrast this compound with other therapeutic approaches.
| Drug / Agent | Class / Mechanism | Key Clinical Findings in Dementia |
|---|---|---|
| This compound | PDE4 inhibitor [2] | Non-significant trend for cognitive improvement; not deemed efficacious [1]. |
| Propentofylline | Broad-spectrum PDE inhibitor [4] | Improved cognition, dementia severity, and daily living activities in mild-to-moderate AD in Phase III trials [4]. |
| Cholinesterase Inhibitors (e.g., Donepezil, Rivastigmine) | Prevents breakdown of acetylcholine [5] | Approved for symptomatic treatment of mild-to-severe Alzheimer's dementia [5]. |
| Memantine | NMDA receptor antagonist [5] | Approved for moderate-to-severe Alzheimer's disease; may also improve gait performance [6] [5]. |
| Anti-amyloid Antibodies (e.g., Lecanemab) | Removes beta-amyloid plaques [5] | FDA-approved for early Alzheimer's; shown to slow cognitive and functional decline [5]. |
A 2020 review on PDE inhibitors for Alzheimer's disease concluded that while the preclinical rationale for this compound is strong, the clinical trial results were "promising but preliminary and inconclusive" [4]. The same review noted that other PDE inhibitors, such as Cilostazol and Caffeine, may be associated with a lower risk of developing Alzheimer's, and Propentofylline demonstrated efficacy in Phase III trials but was ultimately discontinued for human use [4].
The clinical investigation of this compound highlights the challenge of translating a strong mechanistic rationale into a clinically effective therapy. The trial concluded that despite a trend toward improvement, This compound was not deemed efficacious for the treatment of DAT or VD [1]. The significant placebo effect observed (improvement in 46% of patients) is also a critical factor common in dementia drug trials [1].
The table below summarizes the key design and outcomes of the primary Denbufylline clinical trial identified for dementia [1].
| Aspect | Details |
|---|---|
| Study Reference | Dement Geriatr Cogn Disord. 1999;10(6):505-10 [1] |
| Study Design | Double-blind, placebo-controlled |
| Participants | 336 patients (110 with vascular/mixed dementia, 226 with Alzheimer's type) [1] |
| Intervention | This compound (25 mg, 50 mg, or 100 mg) or placebo, twice daily for 16 weeks [1] |
| Primary Outcomes | • MMSE (Mini-Mental State Examination): No statistically significant difference vs. placebo. A higher proportion of patients on this compound showed improvement (67% vs. 46% on placebo, p<0.05), but the mean score changes were not significant [1]. • DSST (Digit Symbol Substitution Test): No significant difference vs. placebo [1]. | | Dose Effect | Not observed [1] | | Conclusion | this compound was not deemed efficacious for the treatment of dementia of the Alzheimer's type or vascular dementia [1]. |
The methodology from the 1999 study provides a template for clinical assessment of cognitive improvement [1]:
This compound is a xanthine derivative and its primary known mechanism is the inhibition of phosphodiesterase 4 (PDE4) [2] [3]. The following diagram illustrates the proposed intracellular signaling pathway for this mechanism.
Inhibiting PDE4 increases intracellular cAMP levels, which in turn enhances cAMP-dependent signaling. In bone marrow studies, this mechanism has been linked to the recruitment and differentiation of osteoprogenitor cells [3]. While the cognitive-specific pathway in neurons is not fully detailed in the available literature, it is hypothesized that elevated cAMP levels in the brain could modulate neural and inflammatory responses.
A direct, data-for-data comparison with other specific drugs is not possible due to a lack of contemporary head-to-head trials. However, this compound's profile can be contextually contrasted with other types of cognitive-enhancing drugs based on general knowledge and the search results.
| Drug Class / Agent | Primary Mechanism | Key Clinical Finding in Cognitive Impairment |
|---|---|---|
| This compound | PDE4 inhibitor [2] [3] | Not efficacious in dementia; some non-significant improvement trends [1]. |
| Cholinesterase Inhibitors (e.g., Donepezil, Rivastigmine) | Increases acetylcholine | May help in moderate to severe Alzheimer's dementia, but do not help with Mild Cognitive Impairment (MCI) and do not prevent dementia [4]. |
| NMDA Receptor Antagonist (Memantine) | Modulates glutamate activity | Used for moderate to severe Alzheimer's disease [5]. Not approved for MCI. |
| General Nootropics (e.g., Piracetam) | Varies, often unclear | No cognition enhancer has been reliably and repeatedly demonstrated to be efficacious for age-associated cognitive decline [6]. |
The table below summarizes the core findings from the primary identified denbufylline clinical study [1].
| Trial Parameter | Trial Details & Results |
|---|---|
| Reference | Dement Geriatr Cogn Disord. 1999;10(6):505-10 [1] |
| Trial Design | Double-blind, placebo-controlled; 4-week placebo run-in, then 16-week treatment [1] |
| Patient Population | 336 patients total: 110 with Vascular or Mixed Dementia (VD), 226 with Dementia of the Alzheimer Type (DAT) [1] |
| Intervention | This compound (25 mg, 50 mg, or 100 mg) twice daily [1] |
| Primary Outcome Measure | Mini-Mental State Examination (MMSE) [1] |
| Key Efficacy Findings | - MMSE Score Change: No statistically significant difference vs. placebo at study end [1]
For researchers looking to understand the methodology in detail, here is an overview of the experimental protocol from the main clinical trial [1]:
Understanding why this compound was investigated provides important context, even though the clinical outcomes were not significant.
The table below summarizes the key comparative data based on the available search results.
| Property | Denbufylline | IBMX (3-isobutyl-1-methylxanthine) |
|---|---|---|
| PDE Inhibitor Selectivity | Selective for one form of Ca²⁺-independent, low KM cAMP PDE [1] | Nonselective inhibitor of cAMP and cGMP PDEs (except PDE8A, PDE8B, PDE9) [2] |
| Key Experimental Potency (EC₅₀) | 0.76 µM (increasing hippocampal population spike) [3] | 1.04 µM (increasing hippocampal population spike) [3] |
| Relative Potency | Significantly more potent at lower concentrations (≤ 300 nM) [3] | Less potent at lower concentrations [3] |
| Affinity for Adenosine Receptors | Lower affinity for adenosine receptors than for its target PDE [1] | Higher affinity for adenosine receptors; no marked selectivity [1] |
The provided data on potency and selectivity are derived from the following key experiments:
Experimental Objective: To compare the effects of this compound and IBMX on synaptic transmission and neuronal excitability in the brain, and to characterize their inhibitory profiles on PDE isoenzymes and adenosine receptors [3] [1].
Preparation: Guinea pig hippocampal slices were used for extracellular and intracellular recordings of CA1 pyramidal neurons [3].
Stimulation & Measurement: The Schaffer collateral/commissural pathway was electrically stimulated. The amplitude of the extracellularly recorded CA1 population spike (a measure of synchronous neuron firing) was the key metric [3].
Drug Application: Concentration-response curves were generated for both this compound and IBMX, applied to the hippocampal slices. The EC₅₀ (concentration that produces half-maximal effect) was calculated from these curves [3].
Tissue Preparation: Crude extracts from rat cardiac ventricle and cerebrum were used as the enzyme source [1].
PDE Activity Assay: The ability of this compound, IBMX, and other compounds to inhibit different PDE isoenzymes separated from the tissues was measured. This identified the specific PDE form inhibited by this compound [1].
Receptor Binding Assays: The affinity of these compounds for adenosine A1 and A2 receptors was tested using radioligand binding techniques, demonstrating this compound's selectivity for PDEs over adenosine receptors [1].
The experiments indicate that both compounds ultimately increase intracellular cAMP levels, but their primary mechanisms and selectivities differ. The following diagram illustrates the core signaling pathway and site of action for these PDE inhibitors.
Mechanism of PDE Inhibitors in cAMP Signaling
The following flowchart outlines the general sequence of the key experiments cited in the comparison.
Workflow for Key Experiments on PDE Inhibitors
For researchers, the choice between this compound and IBMX depends on the experimental goals. This compound is the superior tool for selectively modulating a specific low KM cAMP PDE pathway without significant interference with adenosine receptors [1]. In contrast, IBMX is more appropriate when a broad, non-selective increase in both cAMP and cGMP is required, though its off-target effects on adenosine receptors must be considered [1] [2].